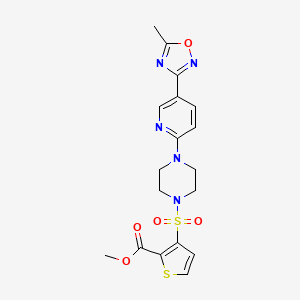

Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfonyl-piperazine linker and a pyridinyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

methyl 3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5S2/c1-12-20-17(21-28-12)13-3-4-15(19-11-13)22-6-8-23(9-7-22)30(25,26)14-5-10-29-16(14)18(24)27-2/h3-5,10-11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSJYPCZDKBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

Methyl 3-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates multiple bioactive moieties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The compound's structure can be broken down into several key components:

- Thiophene ring : Known for its diverse biological activities.

- Oxadiazole moiety : Associated with anticancer and antimicrobial properties.

- Pyridine and piperazine groups : Often enhance the pharmacological profile of compounds.

Biological Activity Overview

Research indicates that derivatives of thiophene and oxadiazole exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing oxadiazole have shown promising results in inducing apoptosis in cancer cells.

- Antimicrobial Properties : Thiophene derivatives have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation.

Anticancer Activity

A study investigated the effects of oxadiazole derivatives on human cancer cell lines. The results indicated that this compound significantly increased the expression of p53 and activated caspase pathways leading to apoptosis in MCF-7 (breast cancer) cells .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Methyl 3... | MCF-7 | p53 activation; caspase 3 | 10.38 |

| Other Oxadiazole Derivatives | A549 (lung cancer) | Induction of apoptosis | Varies |

Antimicrobial Activity

The antibacterial activity of thiophene derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 3... | Staphylococcus aureus | 18 |

| Methyl 3... | Escherichia coli | 15 |

The biological activity of methyl 3... can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through p53 signaling.

- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory Pathways : Modulation of cytokine release.

Case Studies

A recent case study focused on the synthesis and evaluation of thiophene-based compounds for their anticancer properties. The study reported a series of synthesized compounds similar to methyl 3... which exhibited varied degrees of cytotoxicity against different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other thiophene carboxylate derivatives, such as those described in patent literature (e.g., Example 62 in ). Below is a detailed comparison based on substituents, physicochemical properties, and synthetic routes:

Table 1: Structural and Functional Comparison

Key Differences:

Heterocyclic Moieties: The target compound uses a 1,2,4-oxadiazole-pyridine system, which is smaller and more rigid than the pyrazolo[3,4-d]pyrimidine-chromenone framework in Example 62. This may confer higher metabolic stability but lower solubility . The piperazine-sulfonyl group in the target compound could enhance water solubility compared to the chromenone group in Example 62, which is more lipophilic.

Synthetic Complexity :

- The oxadiazole ring requires precise cyclization conditions (e.g., nitrile oxide intermediates), whereas Example 62 employs a straightforward Suzuki coupling, making the latter more scalable .

Biological Activity: Chromenone derivatives (Example 62) are well-documented as kinase inhibitors (e.g., PI3K, CDK), whereas oxadiazole-pyridine systems are often explored for antimicrobial or anti-inflammatory activity.

Research Findings and Implications

- Example 62 demonstrated a mass of 560.2 g/mol (M++1) and a melting point of 227–230°C, suggesting high purity and crystallinity .

- The absence of a chromenone or pyrazolopyrimidine group in the target compound may reduce off-target effects but could also limit bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.